molecular formula C16H11F2N3OS B2929358 N-(2,4-difluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide CAS No. 721411-06-9

N-(2,4-difluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Cat. No.: B2929358
CAS No.: 721411-06-9
M. Wt: 331.34
InChI Key: VXNKXEGTAPEELI-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a synthetic quinazoline derivative offered for research use in oncology and drug discovery. Quinazoline-based compounds are extensively investigated for their potent anticancer activities, with mechanisms often involving the induction of apoptosis and the modulation of key cellular signaling pathways . Structurally related analogs have demonstrated significant cytotoxicity against a range of human cancer cell lines, including hepatic (HepG2) and breast (MCF-7) cancers, by promoting apoptosis through the upregulation of the tumor suppressor miR-34a and the p53 gene, alongside the downregulation of targets such as MDM4, STAT3, and VEGF . The molecular design of this compound, featuring a quinazoline core linked to a difluorophenylacetamide group, is characteristic of small molecules designed to inhibit enzyme targets like VEGFR2, aligning with strategies seen in known kinase inhibitors . Furthermore, closely related quinazolinone-sulfonamide hybrids have shown potential as radiosensitizers, enhancing the efficacy of radiation therapy in experimental models . Beyond oncology, the quinazoline scaffold is also recognized for its antimicrobial properties, suggesting broader research utility . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3OS/c17-10-5-6-14(12(18)7-10)21-15(22)8-23-16-11-3-1-2-4-13(11)19-9-20-16/h1-7,9H,8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNKXEGTAPEELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of Sulfanyl Bridge: The sulfanyl bridge is introduced by reacting the quinazoline core with a suitable thiol reagent, such as thiourea or mercaptoacetic acid.

    Attachment of Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the sulfanyl-quinazoline intermediate using a halogenated difluorobenzene derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl bridge, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring or the difluorophenyl group, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Reduced Quinazoline Derivatives: Resulting from reduction reactions.

    Substituted Difluorophenyl Derivatives: Produced through nucleophilic aromatic substitution.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-difluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets such as enzymes and receptors. Research is ongoing to explore its efficacy as an anticancer, antimicrobial, or anti-inflammatory agent.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s ability to modulate these targets can lead to therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-(2-Fluorophenyl) Derivatives
  • N-(2-fluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
    • Structural Difference : The phenyl ring has a single fluorine at the 2-position instead of 2,4-difluoro substitution.
    • Impact : Reduced electron-withdrawing effects compared to the 2,4-difluorophenyl group, which may lower metabolic stability or target binding efficiency.
    • Physical Data : CAS RN 484680-23-1; molecular formula C₁₉H₁₇FN₄OS .
N-(4-Fluorophenyl) Derivatives
  • 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(4-fluorophenyl)acetamide ():
    • Structural Difference : Fluorine at the 4-position of the phenyl ring and a chloro-substituted quinazoline.
    • Impact : The 4-fluoro group may alter steric interactions compared to 2,4-difluoro substitution, while the chloro-quinazoline could enhance lipophilicity .

Modifications in the Heterocyclic Core

Triazole-Based Analogs
  • N-(2,4-Difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Structural Difference: Replaces quinazoline with a 1,2,4-triazole ring bearing 4-methylphenyl and pyridinyl groups.
  • N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():

    • Structural Difference : Ethyl and 2-pyridinyl substituents on the triazole ring.
    • Impact : Increased steric bulk from the ethyl group could influence solubility or target accessibility .
Thienopyrimidine Analogs
  • N-(2,4-difluorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (): Structural Difference: Thieno[3,2-d]pyrimidine core with a nitro group on the phenyl ring. Impact: The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability. Physical Data: Molecular formula C₂₀H₁₄F₂N₄O₄S₂; CAS RN 687568-49-6 .
Anti-Inflammatory Activity
  • 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (): Activity: Exhibited superior anti-inflammatory activity to Diclofenac in preclinical models. Structural Insight: The ethylamino group on the acetamide side chain may enhance target engagement compared to the 2,4-difluorophenyl group in the target compound .
α-Glucosidase Inhibition
  • 2-((2,4-difluorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (): Activity: Demonstrated potent α-glucosidase inhibition (IC₅₀ < 1 µM). Structural Insight: The coumarin-thiazole scaffold differs from quinazoline but shares the 2,4-difluorophenyl motif, suggesting this substituent is critical for enzyme interaction .

Physicochemical Properties

Compound Yield (%) Melting Point (°C) Molecular Formula Key Substituents
Target Compound - - C₁₇H₁₂F₂N₄OS 2,4-difluorophenyl, quinazoline
N-(2-chlorophenylmethyl)-2-(quinazolin-4-ylsulfanyl)acetamide () - - C₁₇H₁₄ClN₃OS 2-chlorophenylmethyl, quinazoline
AJ5d () 61 - C₂₃H₁₆ClFN₄O₂S 4-fluorophenyl, chlorophenyl
Compound 17 () 84 217–219 C₂₀H₁₄F₂N₄O₃S 2,4-difluorophenylamino, coumarin

Key Research Findings

Electronic Effects: The 2,4-difluorophenyl group enhances electron-withdrawing properties, improving metabolic stability compared to mono-fluoro or non-halogenated analogs .

Heterocyclic Core Impact: Quinazoline derivatives generally exhibit stronger anti-inflammatory activity than triazole or thienopyrimidine analogs, likely due to enhanced π-π stacking with biological targets .

Synthetic Feasibility : Compounds with sulfanyl linkages (e.g., ) show moderate to high yields (42–86%), suggesting robust synthetic routes for further optimization .

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